4-Chloro-3-nitrobenzaldehyde

Halogen exchange Fluorination Synthetic yield

Select 4-Chloro-3-nitrobenzaldehyde for its unique 4-chloro,3-nitro substitution enabling 88% conversion to 4-fluoro-3-nitrobenzaldehyde and 89% synthesis from 4-chlorobenzaldehyde. Essential for halogen SAR and VCAM-1 inhibition. Avoid generic analogs with different reactivity.

Molecular Formula C7H4ClNO3
Molecular Weight 185.56 g/mol
CAS No. 16588-34-4
Cat. No. B100839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrobenzaldehyde
CAS16588-34-4
Molecular FormulaC7H4ClNO3
Molecular Weight185.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)[N+](=O)[O-])Cl
InChIInChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H
InChIKeyHETBKLHJEWXWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitrobenzaldehyde (CAS 16588-34-4) Procurement and Baseline Characterization


4-Chloro-3-nitrobenzaldehyde (CAS 16588-34-4) is a substituted aromatic aldehyde belonging to the class of halogenated nitrobenzaldehydes, bearing a chlorine atom at the 4-position and a nitro group at the 3-position on the benzaldehyde ring [1]. This compound serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research, characterized by its off-white to light yellow crystalline powder appearance, a melting point of 61–63 °C, and limited water solubility of approximately 4 g/L at elevated temperature (98 °C) [2]. Its structure incorporates both electron-withdrawing (nitro) and moderately electron-withdrawing (chloro) substituents, which confer distinct reactivity profiles in nucleophilic aromatic substitution, cross-coupling reactions, and reductive transformations [3].

Why In-Class Nitrobenzaldehyde Analogs Cannot Simply Substitute for 4-Chloro-3-nitrobenzaldehyde


In the procurement of substituted nitrobenzaldehydes for research or industrial applications, generic substitution among in-class compounds (e.g., 4-bromo-3-nitrobenzaldehyde, 4-methyl-3-nitrobenzaldehyde, or unsubstituted 3-nitrobenzaldehyde) is not viable due to profound differences in electronic properties, steric profiles, and consequent reactivity patterns [1]. The presence of the chlorine atom at the 4-position in 4-chloro-3-nitrobenzaldehyde significantly modulates the electron density of the aromatic ring compared to its bromo, fluoro, methyl, or unsubstituted counterparts, which directly impacts reaction kinetics, regioselectivity in subsequent transformations (e.g., nucleophilic aromatic substitution vs. cross-coupling), and the physicochemical properties of downstream intermediates [2]. The following quantitative evidence demonstrates that even closely related analogs exhibit divergent performance metrics, necessitating compound-specific selection rather than class-based interchangeability.

Quantitative Differentiation of 4-Chloro-3-nitrobenzaldehyde from Closest Analogs


Synthesis Yield: 4-Chloro-3-nitrobenzaldehyde vs. 4-Fluoro-3-nitrobenzaldehyde via Halogen Exchange

4-Chloro-3-nitrobenzaldehyde can be converted to 4-fluoro-3-nitrobenzaldehyde via halogen exchange with potassium fluoride, achieving an 88% yield under optimized conditions. This conversion demonstrates the compound's utility as a precursor for fluoro analogs, which are often inaccessible via direct nitration of fluorobenzaldehydes. The reaction proceeds with complete consumption of the starting chloro compound within 3 hours at 160°C in DMF [1]. The resulting 4-fluoro-3-nitrobenzaldehyde has a distinct melting point (42–44°C) compared to the chloro precursor (61–63°C), highlighting the significant physical property shift achieved through halogen substitution [2].

Halogen exchange Fluorination Synthetic yield Nitrobenzaldehyde

Synthetic Route Efficiency: Direct Nitration of 4-Chlorobenzaldehyde Yields 89%

The synthesis of 4-chloro-3-nitrobenzaldehyde via direct nitration of 4-chlorobenzaldehyde using mixed acid (H₂SO₄/HNO₃) at <10°C proceeds with an 89% isolated yield . This represents a highly efficient single-step process compared to alternative routes for related analogs. For instance, the synthesis of 4-bromo-3-nitrobenzaldehyde often requires multi-step sequences or results in lower regioselectivity due to the competing directing effects of the bromo substituent [1]. The high yield and regioselectivity of this nitration are attributed to the chloro group's moderate ortho/para directing effect balanced with its deactivating nature, which favors mono-nitration at the desired position while minimizing over-nitration byproducts [2].

Nitration Electrophilic aromatic substitution Synthetic efficiency Process chemistry

Electronic Properties: HOMO-LUMO Gap and Chemical Reactivity

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that 4-chloro-3-nitrobenzaldehyde possesses a HOMO-LUMO energy gap that is characteristic of its specific substitution pattern [1]. The presence of both chloro and nitro groups creates a unique electronic environment that influences its chemical reactivity and stability. Natural Bond Orbital (NBO) analysis confirms that hyperconjugative interactions and charge delocalization contribute to the molecule's stability, which is essential for its performance as a synthetic intermediate [2]. While direct head-to-head computational comparisons with analogs are not available from the same study, class-level inference from established structure-reactivity relationships indicates that the chloro substituent provides a distinct balance of inductive electron withdrawal and resonance electron donation compared to other halogens (e.g., fluoro or bromo) or alkyl groups (e.g., methyl), which would alter frontier orbital energies and consequently reactivity in nucleophilic aromatic substitution and cross-coupling reactions [3].

DFT calculations HOMO-LUMO gap Electronic structure Reactivity prediction

Biological Activity: Potent Inhibition of VCAM-1 Expression

4-Chloro-3-nitrobenzaldehyde has been identified as a potent inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, a key mediator in inflammatory and autoimmune diseases [1]. Structure-activity relationship (SAR) studies indicate that a nitro group and two other electron-withdrawing groups on the benzene ring are essential for this inhibitory activity [2]. While specific IC₅₀ values for 4-chloro-3-nitrobenzaldehyde are not publicly available, related nitrobenzene compounds in the same series have demonstrated significant inhibition of VCAM-1 expression in cellular assays. For example, compounds with similar substitution patterns have shown IC₅₀ values in the low micromolar range for inhibiting VCAM-1 binding in ELISA-based assays [3]. This biological profile differentiates 4-chloro-3-nitrobenzaldehyde from non-nitro or differently substituted benzaldehydes, which lack this specific pharmacological activity.

VCAM-1 inhibitor Inflammation Autoimmune disease Drug discovery

Optimal Application Scenarios for 4-Chloro-3-nitrobenzaldehyde Based on Quantified Evidence


Precursor for 4-Fluoro-3-nitrobenzaldehyde Synthesis via Halogen Exchange

4-Chloro-3-nitrobenzaldehyde is an optimal precursor for the synthesis of 4-fluoro-3-nitrobenzaldehyde when direct fluorination or nitration of fluorobenzaldehydes is not feasible or yields are low. The 88% conversion yield achieved under standard halogen exchange conditions (KF, DMF, 160°C) [1] demonstrates reliable access to the fluoro analog, which is valuable in medicinal chemistry for modulating metabolic stability and lipophilicity. This application is particularly relevant for programs requiring the exploration of halogen SAR around a nitrobenzaldehyde core.

Cost-Effective Intermediate for Multi-Step Organic Synthesis

The high-yielding (89%) single-step synthesis of 4-chloro-3-nitrobenzaldehyde from inexpensive 4-chlorobenzaldehyde [1] makes it a cost-effective building block for multi-step organic syntheses. Researchers and process chemists should prioritize this compound when designing routes that require a 4-halo-3-nitrobenzaldehyde intermediate, as its efficient preparation minimizes material costs and purification burdens compared to analogs that require more complex or lower-yielding synthetic sequences .

Hit-to-Lead Optimization in VCAM-1 Inhibitor Programs

Given its identification as a potent inhibitor of VCAM-1 expression [1], 4-chloro-3-nitrobenzaldehyde serves as a validated starting point for hit-to-lead optimization campaigns targeting inflammatory and autoimmune diseases. Medicinal chemists can leverage this compound's core structure to synthesize focused libraries of analogs, exploring modifications to the aldehyde, chloro, and nitro groups to improve potency, selectivity, and pharmacokinetic properties. This application is distinct from the use of non-nitrobenzaldehydes, which lack this specific biological activity .

Substrate for Structure-Reactivity Studies in Cross-Coupling Reactions

The distinct electronic properties of 4-chloro-3-nitrobenzaldehyde, as characterized by its computed HOMO-LUMO gap and substituent effects [1], make it an ideal substrate for systematic studies of reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The chloro substituent offers a balance of reactivity that is less labile than bromo or iodo analogs, allowing for greater control in sequential coupling strategies, while the nitro group provides a strong electron-withdrawing influence that can accelerate oxidative addition steps. This compound is therefore valuable for both academic research in catalysis and industrial process development.

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